molecular formula C9H10Br2O B13300274 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene

1-Bromo-3-(2-bromo-1-methoxyethyl)benzene

Cat. No.: B13300274
M. Wt: 293.98 g/mol
InChI Key: INEVGPZOPQRVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2-bromo-1-methoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and a methoxyethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of benzene derivatives. The typical method involves the reaction of a phenyl compound with a brominating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of phenols or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of a positively charged benzenonium intermediate . This intermediate undergoes further reactions, leading to the substitution of the bromine atoms with other functional groups.

Comparison with Similar Compounds

  • 1-Bromo-3-(2-methoxyethyl)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-3-methoxybenzene

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

1-bromo-3-(2-bromo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10Br2O/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3

InChI Key

INEVGPZOPQRVIJ-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.